2-Amino-4-(isopropyl(methyl)amino)butan-1-ol
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Overview
Description
2-amino-4-[methyl(propan-2-yl)amino]butan-1-ol is an organic compound that belongs to the class of amines and alcohols. This compound features both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[methyl(propan-2-yl)amino]butan-1-ol can be achieved through several methods. One common route involves the reaction of N-ethyl-1-(4-methoxyphenyl)propan-2-amine with 4-bromobutanol in the presence of toluene at 75-85°C for 24 to 30 hours . The reaction is monitored using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated monitoring systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[methyl(propan-2-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields primary amines.
Substitution: Forms various substituted amines or alcohols depending on the reagents used.
Scientific Research Applications
2-amino-4-[methyl(propan-2-yl)amino]butan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-4-[methyl(propan-2-yl)amino]butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These interactions influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-2-methylpropan-2-ol
- 4-amino-2-methylbutan-2-ol
- 2-amino-4-methylpyridine
Uniqueness
2-amino-4-[methyl(propan-2-yl)amino]butan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile in both aqueous and organic environments.
Properties
Molecular Formula |
C8H20N2O |
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Molecular Weight |
160.26 g/mol |
IUPAC Name |
2-amino-4-[methyl(propan-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C8H20N2O/c1-7(2)10(3)5-4-8(9)6-11/h7-8,11H,4-6,9H2,1-3H3 |
InChI Key |
UAJAWLBSMCIETI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC(CO)N |
Origin of Product |
United States |
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